molecular formula C12H10FN3O B2938568 5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide CAS No. 2310152-23-7

5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide

Cat. No. B2938568
CAS RN: 2310152-23-7
M. Wt: 231.23
InChI Key: WIIYOHAQWIDQQQ-UHFFFAOYSA-N
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Description

“5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is likely to be a part of a larger class of compounds used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” are not provided in the available resources .

Scientific Research Applications

Fluorometric Assay of N-Methyltransferases

Research has utilized derivatives of nicotinamide, including fluorinated versions, to study the activity of nicotinamide N-methyltransferase (NNMT) in various tissues. These studies help in understanding the enzyme's role in metabolizing nicotinamide and its analogs, contributing to our knowledge of cellular metabolism and enzyme specificity (A. Sano, N. Endo, & S. Takitani, 1992).

Potential Anti-Tumor Applications

The co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM) demonstrates enhanced solubility and anti-tumor effects compared to 5-FU alone, suggesting its potential as an improved anti-tumor drug. This research highlights the importance of co-crystals in developing more effective cancer treatments (Zhuyan Zhang et al., 2020).

Enhancing Drug Resistance

Nicotinamide N-methyltransferase (NNMT) has been found to enhance resistance to 5-fluorouracil in colorectal cancer cells by inhibiting the ASK1-p38 MAPK pathway. This research provides insights into the mechanisms of drug resistance in cancer cells, offering potential targets for overcoming resistance to chemotherapy (Xinyou Xie et al., 2016).

Reversing Drug Resistance

Curcumin has been shown to reverse NNMT-induced resistance to 5-fluorouracil in colorectal cancer cells through ROS generation and cell cycle arrest. This study underscores the potential of natural compounds in mitigating drug resistance in cancer therapy (Guoli Li et al., 2021).

Synthesis and Binding Affinity

The synthesis of fluoropyridine analogs of nicotinic agonists and their high binding affinity to nicotinic receptors suggest the potential for developing new therapeutic agents targeting these receptors. This research contributes to the field of neuropharmacology and the development of drugs for neurological disorders (A. Sutherland et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound are vital for handling and storage. Unfortunately, the specific safety and hazards information for “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is not provided in the available resources .

properties

IUPAC Name

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c1-8-2-3-14-7-11(8)16-12(17)9-4-10(13)6-15-5-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYOHAQWIDQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide

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